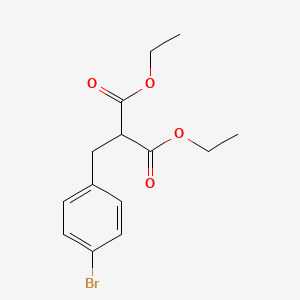

Diethyl 2-(4-bromobenzyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(4-bromophenyl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUINVWBCZQIJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446228 | |

| Record name | diethyl 2-(4-bromobenzyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70146-78-0 | |

| Record name | diethyl 2-(4-bromobenzyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2-(4-bromobenzyl)malonate

This guide provides a comprehensive overview of the synthesis and characterization of Diethyl 2-(4-bromobenzyl)malonate, a valuable intermediate in organic synthesis and drug discovery. The methodologies and analyses presented herein are grounded in established chemical principles and are designed to be both reproducible and informative for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a versatile building block in organic chemistry. Its structure incorporates a reactive malonate core and a functionalizable bromobenzyl group, making it a key precursor for the synthesis of a wide array of more complex molecules.[1] The presence of the bromine atom on the aromatic ring allows for further modifications through cross-coupling reactions, while the active methylene group of the malonate ester provides a site for various carbon-carbon bond-forming reactions.[1] This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the malonic ester synthesis, a classic and reliable method for the alkylation of diethyl malonate.[4][5] This reaction involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with 4-bromobenzyl bromide.[6][7]

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Enolate Formation: A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two adjacent carbonyl groups.[5][6][7]

-

Nucleophilic Substitution (S(_N)2): The enolate ion, a potent nucleophile, attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide in an S(_N)2 fashion, displacing the bromide ion and forming the desired C-C bond.[4][6]

A potential side reaction is dialkylation, where the mono-alkylated product is deprotonated and reacts with another molecule of the alkyl halide.[4][8] To minimize this, it is crucial to control the stoichiometry of the reactants.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so proper precautions must be taken.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with continuous stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add 4-bromobenzyl bromide dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized product.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ester) | ~1.2 | Triplet | 6H |

| CH₂ (ester) | ~4.2 | Quartet | 4H |

| CH₂ (benzyl) | ~3.2 | Doublet | 2H |

| CH (malonate) | ~3.7 | Triplet | 1H |

| Aromatic-H | ~7.1 - 7.5 | Multiplet | 4H |

The exact chemical shifts and coupling constants may vary depending on the solvent and the specific instrument used.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| CH₃ (ester) | ~14 |

| CH₂ (ester) | ~62 |

| CH₂ (benzyl) | ~35 |

| CH (malonate) | ~53 |

| C (aromatic, C-Br) | ~121 |

| CH (aromatic) | ~129, 131 |

| C (aromatic, C-CH₂) | ~137 |

| C=O (ester) | ~168 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₁₇BrO₄), the expected molecular weight is approximately 328.04 g/mol (for ⁷⁹Br) and 330.04 g/mol (for ⁸¹Br), with a characteristic isotopic pattern for bromine.

Expected Fragmentation Patterns:

-

Loss of an ethoxy group (-OCH₂CH₃): [M - 45]⁺

-

Loss of a carbethoxy group (-COOCH₂CH₃): [M - 73]⁺

-

Loss of the bromobenzyl group (-CH₂C₆H₄Br): [M - 169/171]⁺

-

Formation of the bromobenzyl cation: [C₇H₆Br]⁺ (m/z 169/171)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (ester) | 1730 - 1750 (strong) |

| C-O (ester) | 1000 - 1300 (strong) |

| C-H (sp³) | 2850 - 3000 |

| C-H (aromatic) | 3000 - 3100 |

| C=C (aromatic) | 1450 - 1600 |

| C-Br | 500 - 600 |

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various pharmaceutical compounds. The bromophenyl moiety can be further elaborated using cross-coupling reactions like Suzuki or Heck couplings to introduce diverse substituents. The malonate portion can be hydrolyzed and decarboxylated to yield a substituted acetic acid, or it can be used in condensation reactions to form heterocyclic systems.[1][9] These transformations are integral to the synthesis of a wide range of biologically active molecules.

Conclusion

This technical guide has outlined a robust and well-established methodology for the synthesis of this compound via the malonic ester synthesis. The detailed characterization protocols, including NMR, MS, and IR spectroscopy, provide a comprehensive framework for verifying the structure and purity of the synthesized compound. The versatility of this molecule as a synthetic intermediate underscores its importance in the fields of organic chemistry and drug discovery.

References

- 1. Diethyl 2-(3-bromobenzyl)malonate|CAS 107558-73-6 [benchchem.com]

- 2. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Page loading... [guidechem.com]

Diethyl 2-(4-bromobenzyl)malonate physical and chemical properties

An In-depth Technical Guide to Diethyl 2-(4-bromobenzyl)malonate

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a versatile intermediate in synthetic organic chemistry. The content herein is curated for researchers, scientists, and professionals in drug development, offering not just data, but also insights into its synthesis, reactivity, and applications.

Introduction and Strategic Importance

This compound (CAS No: 70146-78-0) is a substituted diethyl malonate derivative that serves as a pivotal building block in the synthesis of more complex molecular architectures.[1][2] Its structure is strategically important for several reasons. The malonic ester moiety provides a reactive "handle" for chain elongation and functionalization through the acidic α-hydrogen, while the ester groups can be hydrolyzed and subsequently decarboxylated.[3][4][5] Concurrently, the 4-bromobenzyl group offers a site for modification via modern cross-coupling reactions, enabling the introduction of a wide array of substituents. This dual functionality makes it an invaluable synthon in the construction of novel organic compounds, particularly in the scaffold-hopping and lead optimization phases of drug discovery.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application in research and development. The key physicochemical data for this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇BrO₄ | [1][2] |

| Molecular Weight | 329.19 g/mol | [1][2] |

| CAS Number | 70146-78-0 | [1] |

| Appearance | Data not available; likely a liquid or low-melting solid. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and ethyl acetate. | [1] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for structure verification and purity assessment. While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectral features based on well-established principles and data from analogous compounds like diethyl benzylmalonate and other malonic esters.[6][7][8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:

-

Aromatic Protons: Two doublets in the δ 7.0-7.5 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring. Each doublet would integrate to 2H.

-

Benzylic Protons (-CH₂-Ar): A doublet around δ 3.2 ppm, integrating to 2H. The coupling would be to the adjacent malonic proton.

-

Malonic Proton (-CH-): A triplet around δ 3.5-3.8 ppm, integrating to 1H, coupled to the benzylic protons.

-

Ethoxy Methylene Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm, integrating to 4H, coupled to the ethoxy methyl protons. The proximity to the electron-withdrawing carbonyl group results in a downfield shift.[9]

-

Ethoxy Methyl Protons (-OCH₂CH₃): A triplet around δ 1.2 ppm, integrating to 6H, coupled to the ethoxy methylene protons.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure with signals for:

-

Carbonyl Carbons (C=O): In the δ 165-170 ppm region.

-

Aromatic Carbons: Four signals in the δ 120-140 ppm range, with the carbon bearing the bromine (C-Br) being distinct.

-

Aliphatic Carbons: Signals for the ethoxy methylene carbons (-OCH₂) around δ 60 ppm, the malonic methine (-CH-) and benzylic methylene (-CH₂-) carbons between δ 35-55 ppm, and the ethoxy methyl carbons (-CH₃) around δ 14 ppm.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 1730-1750 cm⁻¹ , which is characteristic of the C=O stretch in the ester functional groups.[9] Other expected signals include C-O stretching vibrations (around 1150-1250 cm⁻¹) and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is a definitive indicator of the presence of a single bromine atom. Key fragmentation pathways would likely involve the loss of an ethoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da). A prominent peak at m/z 169/171 corresponding to the 4-bromobenzyl cation is also anticipated.

Synthesis and Chemical Reactivity

Synthetic Pathway: Alkylation of Diethyl Malonate

The most direct and common synthesis of this compound is through the alkylation of diethyl malonate. This reaction is a cornerstone of organic synthesis, valued for its efficiency in forming new carbon-carbon bonds.

Causality of Experimental Choices: The reaction proceeds via a nucleophilic substitution mechanism. Diethyl malonate's α-hydrogens are acidic (pKa ≈ 13) due to the resonance stabilization of the resulting carbanion (enolate) by the two adjacent ester carbonyl groups.[3] A suitable base, such as sodium ethoxide (NaOEt), is chosen to deprotonate the diethyl malonate quantitatively. Sodium ethoxide is ideal as it is strong enough to form the enolate and does not introduce competing nucleophiles or risk of transesterification, as ethanol is the corresponding solvent. The generated malonate enolate is a soft nucleophile that readily attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the desired product.

Experimental Protocol: Synthesis of this compound[1]

-

Step 1: Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (0.25 mol) in absolute ethanol (240 mL) under an inert atmosphere (e.g., nitrogen or argon). The dissolution is exothermic and should be done carefully until all the sodium has reacted to form sodium ethoxide.

-

Step 2: Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (0.49 mol) dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure complete formation of the sodium diethyl malonate enolate.

-

Step 3: Alkylation: Add 1-bromo-4-(bromomethyl)benzene (also known as 4-bromobenzyl bromide) (0.15 mol) to the reaction mixture.

-

Step 4: Reaction and Workup: Heat the mixture to reflux and maintain for several hours (e.g., overnight) until TLC or GC analysis indicates the consumption of the starting benzyl bromide. After cooling to room temperature, remove the ethanol under reduced pressure.

-

Step 5: Extraction and Purification: Dissolve the residue in distilled water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash sequentially with dilute acid (e.g., 0.5 N HCl) and saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.[1] Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, which provides multiple avenues for constructing complex molecules.

-

Further Alkylation/Acylation: The remaining α-hydrogen can be removed with a stronger base to allow for a second alkylation or an acylation reaction, enabling the synthesis of quaternary carbon centers.

-

Hydrolysis and Decarboxylation: The two ester groups can be hydrolyzed under basic or acidic conditions to form the corresponding dicarboxylic acid. Upon heating, this malonic acid derivative readily loses a molecule of CO₂, yielding 3-(4-bromophenyl)propanoic acid. This is a classic malonic ester synthesis sequence for producing substituted carboxylic acids.

-

Cross-Coupling Reactions: The aryl bromide functionality is a key reactive site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively replacing the bromine atom with other functional groups (e.g., alkyl, aryl, vinyl, or alkynyl groups via Suzuki, Stille, Heck, or Sonogashira couplings). This capability is paramount in medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies.

-

Heterocycle Synthesis: The compound is a precursor for various heterocyclic systems. For example, derivatives can undergo intramolecular cyclization or be used in multi-component reactions to build frameworks like chromenes or thienopyridinones, which are prevalent in biologically active molecules.[2]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, its structure suggests hazards similar to related compounds like diethyl bromomalonate.[10][11]

-

Hazards: Expected to be a skin, eye, and respiratory tract irritant. May cause severe burns upon direct contact. It is classified as a lachrymator.[10][11]

-

Precautions:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic intermediate that offers chemists multiple points for molecular elaboration. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it a reliable and valuable tool in the synthesis of complex organic molecules, with significant applications in the fields of materials science and drug discovery.

References

- 1. 2-(4-BROMO-BENZYL)-MALONIC ACID DIETHYL ESTER | 70146-78-0 [chemicalbook.com]

- 2. Diethyl 2-(3-bromobenzyl)malonate|CAS 107558-73-6 [benchchem.com]

- 3. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]

- 4. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 5. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Diethyl benzylmalonate, IR, NMR, Mass [orgspectroscopyint.blogspot.com]

- 7. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]

- 8. Diethyl malonate [webbook.nist.gov]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

The Definitive Spectroscopic Guide to Diethyl 2-(4-bromobenzyl)malonate: A Comprehensive Analysis for Researchers

Introduction

Diethyl 2-(4-bromobenzyl)malonate is a versatile organic compound with significant applications in synthetic and medicinal chemistry. Its structure, featuring a malonate ester core substituted with a 4-bromobenzyl group, presents multiple reactive sites. The presence of the bromine atom on the aromatic ring allows for further functionalization through various cross-coupling reactions, while the active methylene group of the malonate ester is a key site for carbanion-mediated bond formation. Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations. This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from closely related structural analogs.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of this compound that will be reflected in its spectra are the 1,4-disubstituted (para) aromatic ring, the benzylic methylene bridge, the methine proton of the malonate unit, and the two equivalent ethyl ester groups.

Figure 1: 2D Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic and malonate protons, and the ethyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | Doublet | 2H | Ar-H (ortho to Br) | These protons are deshielded due to the electron-withdrawing effect of the bromine atom and will appear as a doublet due to coupling with the adjacent meta protons. |

| ~7.09 | Doublet | 2H | Ar-H (meta to Br) | These protons are in a slightly more shielded environment compared to the ortho protons and will also appear as a doublet. |

| ~4.20 | Quartet | 4H | -O-CH₂ -CH₃ | The methylene protons of the ethyl groups are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl protons. |

| ~3.70 | Triplet | 1H | -CH (COOEt)₂ | The methine proton of the malonate unit is coupled to the adjacent benzylic methylene protons, resulting in a triplet. |

| ~3.20 | Doublet | 2H | Ar-CH₂ - | The benzylic methylene protons are coupled to the adjacent methine proton, appearing as a doublet. |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ | The methyl protons of the ethyl groups are in a shielded environment and are split into a triplet by the adjacent methylene protons. |

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O | The carbonyl carbons of the ester groups are highly deshielded. |

| ~138 | Ar-C -CH₂ | The aromatic carbon attached to the benzylic group. |

| ~131 | Ar-C H (ortho to Br) | Aromatic carbons ortho to the bromine atom. |

| ~130 | Ar-C H (meta to Br) | Aromatic carbons meta to the bromine atom. |

| ~121 | Ar-C -Br | The aromatic carbon directly attached to the bromine atom. |

| ~62 | -O-C H₂-CH₃ | The methylene carbons of the ethyl ester groups, deshielded by the oxygen atom. |

| ~55 | -C H(COOEt)₂ | The methine carbon of the malonate unit. |

| ~35 | Ar-C H₂- | The benzylic methylene carbon. |

| ~14 | -O-CH₂-C H₃ | The methyl carbons of the ethyl ester groups. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.

Figure 2: Predicted NMR Chemical Shift Ranges.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester carbonyl groups and the aromatic ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR Spectral Data Analysis

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3000-2850 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H stretching vibrations of the ethyl and benzylic methylene groups. |

| ~1735 | Strong | C=O stretch (ester) | A strong, sharp absorption characteristic of the carbonyl group in a saturated ester. |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~1250-1150 | Strong | C-O stretch (ester) | Strong stretching vibrations of the C-O single bonds of the ester functional groups. |

| ~820 | Strong | C-H bend (aromatic, para-disubstituted) | A strong out-of-plane bending vibration that is characteristic of 1,4-disubstituted aromatic rings. |

| ~1020 | Medium | C-Br stretch | The stretching vibration of the carbon-bromine bond. |

Table 3: Predicted IR Absorption Bands for this compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

Mass Spectral Data Analysis

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, isotopic peaks for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed.

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 328/330 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine atom. |

| 255/257 | [M - OEt]⁺ | Loss of an ethoxy radical from the ester group. |

| 171/173 | [Br-C₆H₄-CH₂]⁺ | Benzylic cleavage, forming the stable 4-bromobenzyl cation. This is expected to be a prominent peak. |

| 169 | [Br-C₆H₄]⁺ | Loss of the CH₂ group from the 4-bromobenzyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl group. |

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound.

Figure 3: Predicted Mass Spectral Fragmentation Pathway.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, based on the analysis of its structural features and comparison with related compounds, offer a robust framework for the characterization of this important synthetic building block. Researchers can use this information to verify the successful synthesis and purity of their material, ensuring the integrity of their subsequent research and development efforts.

reactivity of the alpha-carbon in Diethyl 2-(4-bromobenzyl)malonate

< An In-depth Technical Guide on the Reactivity of the Alpha-Carbon in Diethyl 2-(4-bromobenzyl)malonate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-carbon in this compound, a versatile intermediate in organic synthesis. We will delve into the electronic and steric factors governing the acidity of the alpha-proton, explore its generation of a stabilized enolate, and detail its subsequent reactions, including alkylation and decarboxylation. This document serves as a resource for researchers and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Privileged Reactivity of Malonic Esters

Diethyl malonate and its derivatives are cornerstone reagents in synthetic organic chemistry, primarily due to the exceptional reactivity of the methylene group positioned between two carbonyl functionalities.[1] This unique structural arrangement confers a heightened acidity upon the alpha-hydrogens, allowing for the facile formation of a resonance-stabilized carbanion, or enolate, under relatively mild basic conditions.[2] This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions.[3][4]

The subject of this guide, this compound, is a monosubstituted malonic ester. The introduction of the 4-bromobenzyl group modulates the reactivity of the remaining alpha-hydrogen, influencing its acidity and steric accessibility. Understanding these nuances is critical for designing efficient and selective synthetic routes.

The Heart of Reactivity: Acidity of the Alpha-Hydrogen

The reactivity of this compound is fundamentally dictated by the acidity of the proton on the alpha-carbon. The pKa of the alpha-hydrogens in unsubstituted diethyl malonate is approximately 13 in aqueous solution, making it significantly more acidic than typical methylene protons in alkanes (pKa ≈ 50).[5][6]

This enhanced acidity is a direct consequence of two key factors:

-

Inductive Effect: The two electron-withdrawing ester groups pull electron density away from the alpha-carbon, polarizing the C-H bond and facilitating proton abstraction.[7][8]

-

Resonance Stabilization: Upon deprotonation, the resulting carbanion is extensively stabilized by delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.[1][2][6] This charge distribution significantly lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.[7]

The presence of the 4-bromobenzyl substituent introduces additional electronic and steric considerations, which will be explored in the context of specific reactions.

Quantitative Acidity Data

| Compound | pKa (in DMSO) | pKa (in H₂O) |

| Diethyl malonate | 16.4[9][10] | ~13[2][5][11] |

| Acetone | 26.5 | 19.3[12] |

| Ethane | ~62 | ~50[12] |

Table 1: Comparative pKa values illustrating the pronounced acidity of diethyl malonate.

Generation and Structure of the Malonate Enolate

The formation of the enolate is the critical first step in most reactions involving the alpha-carbon. The choice of base is paramount to ensure efficient and complete deprotonation without inducing unwanted side reactions like hydrolysis or transesterification.[1][3]

Strategic Base Selection

For diethyl malonate derivatives, sodium ethoxide (NaOEt) in ethanol is the classic and often optimal choice.[3] The use of an alkoxide corresponding to the ester functionality prevents transesterification.[3] While stronger bases like lithium diisopropylamide (LDA) would certainly effect complete deprotonation, they are often unnecessary due to the relatively high acidity of the malonic ester and can be less practical on an industrial scale.[9][10]

Experimental Protocol: Enolate Generation

Objective: To generate the sodium enolate of this compound.

Materials:

-

This compound

-

Anhydrous ethanol

-

Sodium metal

-

Anhydrous diethyl ether

-

Argon or Nitrogen atmosphere

Procedure:

-

Under an inert atmosphere, carefully add clean sodium metal (1.05 equivalents) to anhydrous ethanol at room temperature with stirring.

-

Once all the sodium has reacted to form sodium ethoxide, cool the solution to 0°C.

-

Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise to the sodium ethoxide solution.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete enolate formation. The resulting solution contains the nucleophilic enolate, ready for subsequent reaction.

Causality: The use of an inert atmosphere is crucial to prevent the reaction of the highly basic ethoxide with atmospheric moisture and carbon dioxide. Adding the malonic ester dropwise to the base solution at a controlled temperature helps to manage any potential exotherms.

Visualization of Enolate Formation and Resonance

Caption: Formation and resonance of the diethyl malonate enolate.

Key Reactions of the Alpha-Carbon

The nucleophilic enolate of this compound can participate in a variety of synthetic transformations.

Alkylation: Building Molecular Complexity

Alkylation of the enolate is a powerful method for forming new carbon-carbon bonds.[3][13] The reaction typically proceeds via an SN2 mechanism, where the enolate attacks an alkyl halide.[11]

The pre-existing 4-bromobenzyl group can exert steric hindrance, potentially slowing the rate of a second alkylation compared to the first alkylation of unsubstituted diethyl malonate. The choice of the second alkylating agent is therefore critical. Primary and methyl halides are most effective, as secondary and tertiary halides are more prone to elimination side reactions.[11]

Caption: General workflow for the alkylation of the malonate.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as a malonic ester, to a carbonyl group of an aldehyde or ketone, followed by dehydration.[14][15] This reaction is typically catalyzed by a weak base.[15][16] The product is an α,β-unsaturated compound.[16] For this compound, the single alpha-hydrogen can still participate in this reaction, leading to highly substituted alkenes.

Decarboxylation: The Final Transformation

A hallmark of malonic ester synthesis is the decarboxylation of the substituted malonic acid, which is typically formed by hydrolysis of the diester.[17][18] This reaction proceeds upon heating and is facilitated by the β-carbonyl group, which stabilizes the transition state through a cyclic intermediate.[17]

Mechanism of Decarboxylation:

-

Hydrolysis: The diester is first hydrolyzed to the corresponding dicarboxylic acid using either acidic or basic conditions, followed by acidification.[18]

-

Decarboxylation: Upon heating, the β-keto acid undergoes decarboxylation through a six-membered cyclic transition state, releasing carbon dioxide and forming an enol.[17][18]

-

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable final carboxylic acid product.[18]

Caption: Pathway from malonic ester to carboxylic acid.

Spectroscopic Characterization

Unequivocal characterization of this compound and its reaction products is essential. Key spectroscopic techniques include:

-

¹H NMR: The proton spectrum will show characteristic signals for the ethyl ester groups (a triplet and a quartet), the aromatic protons of the bromobenzyl group, the benzylic CH₂ protons, and the crucial alpha-CH proton. The chemical shift and multiplicity of the alpha-proton are particularly diagnostic.

-

¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons, the aromatic carbons (including the carbon bearing the bromine), the ester ethyl carbons, the benzylic carbon, and the alpha-carbon.

-

IR Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl groups.

-

Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Applications in Drug Development and Synthesis

The reactivity of the alpha-carbon in malonic esters is harnessed in the synthesis of a vast array of pharmaceuticals and other valuable compounds.[1][5][19] For instance, the malonic ester synthesis is a classical method for preparing substituted carboxylic acids and is adaptable for the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and various heterocyclic systems.[19][20] The 4-bromobenzyl moiety can serve as a handle for further functionalization, for example, through cross-coupling reactions, further expanding the synthetic utility of this compound.

Conclusion

The alpha-carbon of this compound possesses a finely tuned reactivity profile, governed by the synergistic electronic effects of the dual ester groups. This reactivity, centered on the acidity of the alpha-proton and the nucleophilicity of the resulting enolate, provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of the principles outlined in this guide, from strategic base selection to the nuances of alkylation and decarboxylation, is indispensable for researchers and scientists aiming to leverage this versatile building block in their synthetic endeavors.

References

- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 12. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organicreactions.org [organicreactions.org]

- 15. benchchem.com [benchchem.com]

- 16. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 20. nbinno.com [nbinno.com]

A Mechanistic Guide to the Synthesis of 4-Bromophenylacetic Acid Derivatives via Hydrolysis and Decarboxylation of Diethyl 2-(4-bromobenzyl)malonate

Executive Summary

The malonic ester synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the preparation of substituted carboxylic acids.[1][2][3] This in-depth technical guide focuses on a specific application of this synthesis: the conversion of Diethyl 2-(4-bromobenzyl)malonate to 2-(4-bromophenyl)acetic acid. This transformation proceeds through two sequential, mechanistically distinct stages: the hydrolysis of the diester to a dicarboxylic acid intermediate, followed by the thermal decarboxylation to yield the final product. This document provides a detailed exploration of the underlying mechanisms of both stages, offers field-proven experimental protocols, and explains the causality behind critical procedural choices, targeting researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Malonic Ester Synthesis

Diethyl malonate and its derivatives are powerful synthons in organic synthesis.[3][4] The defining feature of these molecules is the active methylene group (—CH₂—) positioned between two electron-withdrawing ester functionalities.[3] This structural arrangement significantly increases the acidity of the α-protons (pKa ≈ 13), facilitating their removal by a moderately strong base to form a resonance-stabilized enolate.[5] This enolate is an excellent nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form new carbon-carbon bonds.[1]

The subsequent hydrolysis and decarboxylation sequence effectively removes one of the ester groups, transforming the alkylated malonate into a substituted acetic acid.[6] This entire process allows the malonic ester to function as a synthetic equivalent of the ⁻CH₂COOH synthon.[4] This guide dissects the final two steps of this synthesis pathway using this compound as a model substrate.

Stage 1: Saponification (Hydrolysis) of the Diester

The first core transformation is the hydrolysis of the two ethyl ester groups to their corresponding carboxylic acids. This is most commonly achieved under basic conditions, a process known as saponification, followed by an acidic workup.[5]

The Mechanism of Base-Catalyzed Hydrolysis

Saponification is a multi-step process driven by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[7]

-

Nucleophilic Attack: The hydroxide ion (from a base like NaOH or KOH) attacks the carbonyl carbon of one of the ester groups. This breaks the π-bond of the carbonyl, forming a tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond reforms, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

-

Irreversible Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is effectively irreversible and is the thermodynamic driving force for the entire saponification process.[7]

-

Repeat and Neutralization: This process repeats for the second ester group, yielding a dicarboxylate salt, specifically 2-(4-bromobenzyl)malonate disodium (or dipotassium) salt. To obtain the required 2-(4-bromobenzyl)malonic acid for the next stage, the reaction mixture must be acidified (e.g., with HCl), which protonates the two carboxylate anions.[5]

Caption: Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Experimental Protocol: Hydrolysis

This protocol describes a typical procedure for the saponification of this compound.

Materials & Reagents:

-

This compound

-

Ethanol (or Methanol)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Base Addition: Separately, prepare a solution of NaOH or KOH in a mixture of water and ethanol. Add this basic solution to the flask containing the ester. A typical molar excess of 2.5 to 3 equivalents of base is used to ensure complete hydrolysis.[7]

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[7] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl with stirring until the pH is strongly acidic (pH 1-2). The intermediate, 2-(4-bromobenzyl)malonic acid, will often precipitate as a solid.

-

Isolation: The product can be isolated by filtration if it precipitates cleanly. Alternatively, if it remains oily or in solution, perform an extraction with a suitable organic solvent like diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude 2-(4-bromobenzyl)malonic acid can then be used in the next step, often without further purification.

Stage 2: Decarboxylation of the Malonic Acid Derivative

The defining step that makes the malonic ester synthesis so useful is the facile decarboxylation of the intermediate β-dicarboxylic acid.[8] Heating the substituted malonic acid readily expels one molecule of carbon dioxide to furnish the final product.[8][9]

The Mechanism of Thermal Decarboxylation

The decarboxylation of β-dicarboxylic acids (and β-keto acids) proceeds through a concerted, cyclic mechanism.[1][8][9]

-

Cyclic Transition State: Upon heating, the malonic acid derivative adopts a conformation that allows for the formation of a six-membered cyclic transition state. This involves an intramolecular hydrogen bond between the hydroxyl hydrogen of one carboxyl group and the carbonyl oxygen of the other.[1][9]

-

Concerted Electron Movement: A concerted redistribution of electrons occurs within this cyclic arrangement. The O-H bond breaks, the C=O π-bond becomes a C-O single bond, the C-C bond between the two carboxyl groups breaks, and the electrons form a new C=C double bond, creating an enol intermediate and releasing a molecule of carbon dioxide (CO₂).[8]

-

Keto-Enol Tautomerization: The resulting enol is an unstable intermediate that rapidly tautomerizes to the more stable keto form, which in this case is the final 2-(4-bromophenyl)acetic acid product.[1][10] This tautomerization is often catalyzed by trace amounts of acid or base.[9]

Causality: This reaction proceeds under relatively mild heating because the cyclic transition state is energetically accessible. Simple carboxylic acids lack the β-carbonyl group and cannot form this stabilized transition state, thus requiring much harsher conditions for decarboxylation.

Caption: Figure 2: Mechanism of Thermal Decarboxylation.

Experimental Protocol: Decarboxylation

Often, the decarboxylation step is performed directly after the acidic workup of the hydrolysis in a "one-pot" procedure.

Procedure:

-

Direct Heating: After the acidification step (Step 5 in the hydrolysis protocol), if the product was not isolated, simply equip the flask with a reflux condenser.

-

Reflux: Heat the acidic aqueous mixture to reflux (or slightly above 100 °C). Vigorous evolution of CO₂ gas will be observed. Continue heating until gas evolution ceases (typically 1-3 hours).

-

Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the final product, 2-(4-bromophenyl)acetic acid, with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Workup: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or chromatography if necessary.

Integrated Workflow and Data

The conversion of this compound to 2-(4-bromophenyl)acetic acid is a streamlined process that highlights the efficiency of the malonic ester synthesis.

Overall Reaction Workflow

Caption: Figure 3: Overall Synthetic Workflow.

Compound Properties

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Br-C₆H₄-CH₂-CH(COOEt)₂ | C₁₄H₁₇BrO₄ | 329.19 |

| 2-(4-bromobenzyl)malonic Acid | Br-C₆H₄-CH₂-CH(COOH)₂ | C₁₀H₉BrO₄ | 273.08 |

| 2-(4-bromophenyl)acetic Acid | Br-C₆H₄-CH₂-COOH | C₈H₇BrO₂ | 215.04 |

Table 1: Physicochemical properties of key compounds in the synthesis.

Conclusion

The hydrolysis and decarboxylation of this compound is a classic and highly reliable synthetic sequence. A thorough understanding of the saponification mechanism, driven by an irreversible acid-base reaction, and the concerted thermal decarboxylation via a six-membered cyclic transition state is crucial for optimizing reaction conditions and ensuring high yields. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently apply this methodology in their synthetic endeavors.

References

- 1. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 2. askthenerd.com [askthenerd.com]

- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Saponification-Typical procedures - operachem [operachem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]

- 10. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Diethyl 2-(4-bromobenzyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Diethyl 2-(4-bromobenzyl)malonate, a key intermediate in various organic syntheses. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a field-proven perspective on why understanding these thermal properties is critical for process safety, reaction optimization, and ensuring the purity of downstream products. We will explore the causal relationships behind experimental design for thermal analysis, detail self-validating protocols, and propose a mechanistically sound decomposition pathway. This guide is grounded in authoritative references and presents data and workflows in a clear, accessible format for the practicing scientist.

Introduction: Beyond the Structure

This compound is a substituted malonic ester, a class of compounds renowned for its utility in forming new carbon-carbon bonds.[1] Its structure, featuring an activatable methylene group flanked by two ester functionalities and a substituted benzyl group, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and other high-value chemicals.[2][3]

However, the synthetic utility of any compound is intrinsically linked to its stability. For this compound, an understanding of its thermal behavior is not merely academic; it is a practical necessity. Thermal instability can lead to:

-

Yield Loss: Decomposition of the starting material before or during a reaction reduces the efficiency of the process.

-

Impurity Generation: Decomposition products can undergo side reactions, leading to a complex product mixture that complicates purification and compromises the quality of the final compound.

-

Safety Hazards: Uncontrolled decomposition can lead to exothermic events, pressure buildup in sealed vessels, and the release of potentially hazardous substances.

This guide provides the necessary framework for evaluating the thermal characteristics of this important synthetic intermediate.

Physicochemical and Structural Data

A foundational understanding begins with the compound's basic properties. These data inform handling, solvent selection, and analytical method development.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | 2-(4-BROMO-BENZYL)-MALONIC ACID DIETHYL ESTER | [4] |

| CAS Number | 70146-78-0 | [4] |

| Molecular Formula | C₁₄H₁₇BrO₄ | [4] |

| Molecular Weight | 329.19 g/mol | [4] |

| Boiling Point | 193-198 °C at 14 Torr | [4] |

| Density | ~1.344 g/cm³ (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |

Synthesis Context: The Malonic Ester Synthesis

The most common route to this compound is a classic malonic ester synthesis.[1][5] This involves the alkylation of diethyl malonate with 4-bromobenzyl halide (typically the bromide).

Reaction Scheme:

-

Deprotonation: Diethyl malonate's α-proton (pKa ≈ 13) is abstracted by a suitable base, typically sodium ethoxide (NaOEt), to form a resonance-stabilized enolate.[6] Using NaOEt in ethanol is crucial to prevent transesterification, which would occur if a different alkoxide were used.[1]

-

Nucleophilic Substitution (Sₙ2): The resulting enolate acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide ion to form the desired product.

A typical synthesis involves adding sodium metal to ethanol to generate sodium ethoxide, followed by the addition of diethyl malonate and then 1-bromo-4-(bromomethyl)benzene, and refluxing the mixture.[4] Understanding this synthesis is vital as residual starting materials or base could potentially influence the observed thermal stability.

Thermal Analysis: Experimental Protocols and Rationale

To rigorously characterize the thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is employed. These techniques provide complementary information about mass loss and energetic transitions as a function of temperature.

Experimental Workflow

The logical flow of a comprehensive thermal analysis is depicted below. This workflow ensures that data from each step informs the next, creating a self-validating system.

Caption: Workflow for thermal analysis of this compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify this mass loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. This is a non-negotiable step for data trustworthiness.

-

Sample Preparation: Place 5-10 mg of the purified this compound into a ceramic or aluminum TGA pan. An accurate mass measurement is critical for quantitative analysis.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min. This prevents oxidative decomposition, isolating the inherent thermal degradation pathway.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before analysis.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting thermogram (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of maximum mass loss rate (Tₚₑₐₖ).

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to measure the energy associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to evaporation before decomposition, ensuring that the observed thermal events are true phase transitions.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature to a point above the melting point but below the decomposition temperature (determined by TGA), for instance, 200 °C, at a rate of 10 °C/min.

-

-

Data Analysis: Record the differential heat flow into the sample relative to an empty reference pan. The resulting thermogram is analyzed to determine the melting point (Tₘ, peak of the endotherm) and the enthalpy of fusion (ΔHբ, integrated area of the melting peak).

Anticipated Thermal Profile and Decomposition Pathway

While specific experimental data for this exact molecule is not publicly available, a robust and mechanistically sound prediction can be made based on the well-established chemistry of malonic esters.

Predicted Thermal Analysis Data

The following table summarizes the expected quantitative data from TGA and DSC analyses.

| Analysis Technique | Parameter | Anticipated Value | Significance |

| DSC | Melting Point (Tₘ) | An endothermic peak, likely in the range of 50-100 °C. | Defines the solid-to-liquid phase transition. Crucial for understanding physical state during processing. |

| TGA | Onset Decomposition (Tₒₙₛₑₜ) | > 200 °C | The temperature at which significant mass loss begins. Defines the upper limit for thermal stability. |

| TGA | Mass Loss at ~200-300 °C | ~13.4% | Corresponds to the loss of one molecule of CO₂ (44.01 g/mol ), indicating decarboxylation. |

| TGA | Further Mass Loss | Staged decomposition at higher temperatures. | Represents the breakdown of the remaining molecular structure. |

Proposed Decomposition Mechanism: The Decarboxylation Cascade

The primary and most facile thermal decomposition route for β-dicarbonyl compounds like this compound is decarboxylation.[1][7][8] This reaction proceeds through a cyclic transition state, analogous to the decarboxylation of a substituted malonic acid that would be formed upon hydrolysis.[5]

The process can be visualized as follows:

Caption: Proposed thermal decomposition pathway via decarboxylation.

Mechanistic Explanation:

-

Initial Step (Rate-Limiting): Upon heating, one of the ester groups rearranges to form a six-membered cyclic transition state.

-

Decarboxylation: This transition state facilitates the elimination of a molecule of carbon dioxide (CO₂), resulting in the formation of an enol intermediate. This step accounts for the initial ~13.4% mass loss observed in TGA.

-

Tautomerization: The enol rapidly tautomerizes to the more stable keto form, yielding Diethyl (4-bromobenzyl)acetate.

-

Secondary Decomposition: At significantly higher temperatures, the resulting Diethyl (4-bromobenzyl)acetate will undergo further fragmentation. This could involve cleavage of the remaining ester group and the carbon-bromine bond, leading to a complex mixture of smaller molecules.

Conclusion: Practical Implications for the Scientist

The thermal analysis of this compound reveals it to be a relatively stable compound at ambient temperatures, suitable for standard storage conditions.[4] However, its decomposition profile, dominated by a predictable decarboxylation reaction, dictates critical operational parameters.

-

Process Temperature: Any synthetic step utilizing this reagent should be conducted well below the onset of decomposition (Tₒₙₛₑₜ), ideally below 180 °C, to prevent yield loss and the formation of the Diethyl (4-bromobenzyl)acetate impurity.

-

Purification: If a reaction is inadvertently overheated, purification strategies must be designed to separate the desired product from the decarboxylated by-product.

-

Safety: While the initial decomposition is not violently exothermic, knowledge of this pathway is essential for risk assessment, especially for large-scale syntheses or reactions performed in sealed systems.

By integrating the principles and protocols outlined in this guide, researchers and drug development professionals can handle and utilize this compound with greater safety, efficiency, and confidence, ensuring the integrity of their synthetic endeavors.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. library2.smu.ca [library2.smu.ca]

- 3. nbinno.com [nbinno.com]

- 4. 2-(4-BROMO-BENZYL)-MALONIC ACID DIETHYL ESTER | 70146-78-0 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Diethyl_malonate [bionity.com]

- 7. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]

- 8. aklectures.com [aklectures.com]

An In-depth Technical Guide to Diethyl 2-(4-bromobenzyl)malonate (CAS No. 70146-78-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(4-bromobenzyl)malonate is a substituted diethyl malonate derivative with the CAS number 70146-78-0. Its chemical structure, featuring a bromobenzyl group attached to the central carbon of a malonic ester, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and critical safety information for its handling and use in a laboratory setting. The presence of the reactive bromine atom and the malonic ester functionality allows for a variety of subsequent chemical transformations, making it a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

This compound is a liquid at room temperature. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 70146-78-0 | [1][2] |

| Molecular Formula | C₁₄H₁₇BrO₄ | [1][2] |

| Molecular Weight | 329.19 g/mol | [2] |

| IUPAC Name | diethyl 2-(4-bromobenzyl)propanedioate | [2] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | [2] |

| Boiling Point | 193-198 °C at 14 Torr | [1] |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with 1-bromo-4-(bromomethyl)benzene.[1] This reaction is a classic example of malonic ester synthesis, a versatile method for preparing carboxylic acids and other functionalized molecules.

Experimental Procedure

-

Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium metal (5.82 g, 0.25 mol) in absolute ethanol (240 mL) under an inert atmosphere. Stir the mixture until all the sodium has reacted to form sodium ethoxide.

-

Alkylation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl malonate (78 g, 0.49 mol) followed by 1-bromo-4-(bromomethyl)benzene (37.35 g, 0.15 mol).[1]

-

Reaction Execution: Slowly heat the reaction mixture to reflux and maintain it overnight.[1]

-

Work-up: After the reaction is complete, remove the ethanol by distillation under reduced pressure. Dissolve the resulting residue in distilled water and extract the aqueous phase with diethyl ether.

-

Purification: Wash the combined organic layers sequentially with 0.5 N aqueous hydrochloric acid and saturated brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield this compound.[1] A typical yield for this procedure is around 85%.[1]

References

A Comprehensive Technical Guide to the Synthesis of Diethyl 2-(4-bromobenzyl)malonate

Introduction

Diethyl 2-(4-bromobenzyl)malonate is a valuable synthetic intermediate in organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. Its structure combines a reactive malonic ester moiety with a bromobenzyl group, providing multiple avenues for further chemical transformations. This guide offers an in-depth exploration of the primary synthetic routes to this compound, focusing on the mechanistic rationale behind experimental choices, detailed protocols, and a comparative analysis of methodologies. Our aim is to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.

Core Synthesis Strategy: The Malonic Ester Synthesis

The most prevalent and reliable method for preparing this compound is the malonic ester synthesis. This classical C-C bond-forming reaction leverages the acidity of the α-protons of diethyl malonate.

Mechanistic Rationale

The synthetic pathway is predicated on a two-step sequence: enolate formation and nucleophilic substitution.

-

Enolate Formation: The methylene (-CH2-) protons of diethyl malonate are flanked by two electron-withdrawing carbonyl groups, rendering them unusually acidic (pKa ≈ 13). A suitable base can readily abstract one of these protons to generate a resonance-stabilized enolate ion. This carbanion is a potent nucleophile. The choice of base is critical and influences reaction rate, yield, and potential side reactions. Stronger bases like sodium ethoxide or sodium hydride ensure near-quantitative enolate formation, while weaker bases like potassium carbonate can also be effective, often under phase-transfer conditions.[1][2]

-

Nucleophilic Substitution (SN2): The generated enolate attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction. The bromide ion serves as a good leaving group, facilitating the formation of the desired C-C bond. The reaction is generally efficient due to the high reactivity of benzylic halides.

Caption: General workflow of the malonic ester synthesis for this compound.

Comparative Analysis of Synthetic Protocols

Several variations of the malonic ester synthesis have been developed, each with distinct advantages and considerations. The choice of protocol often depends on available resources, desired scale, and environmental considerations.

| Protocol | Base | Solvent | Key Features | Typical Yield | Reference |

| Protocol 1 | Sodium Ethoxide (NaOEt) | Ethanol | Classical, homogenous conditions. Requires anhydrous ethanol. | High | [2] |

| Protocol 2 | Potassium Carbonate (K₂CO₃) | DMF / Acetone | Milder base, suitable for sensitive substrates. Heterogeneous. | Good to High | [3] |

| Protocol 3 | Potassium Carbonate (K₂CO₃) | Water / CTAB | "Green Chemistry" approach using a phase-transfer catalyst. | Good | [4] |

Detailed Experimental Protocols

Protocol 1: Classical Synthesis using Sodium Ethoxide in Ethanol

This method is highly reliable and generally provides excellent yields. The primary consideration is the need for anhydrous (absolute) ethanol to prevent the hydrolysis of the ester and the deactivation of the sodium ethoxide.

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic.

-

Enolate Formation: To the freshly prepared, hot sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.[2]

-

Alkylation: Following the addition of diethyl malonate, add 4-bromobenzyl bromide (1.05 eq) dropwise, maintaining a gentle reflux.

-

Reaction Monitoring: Heat the mixture with stirring until the reaction is complete (typically 2-16 hours). The reaction can be monitored by TLC or GC to confirm the consumption of the starting materials. The reaction mixture should become neutral.

-

Work-up and Isolation:

-

Distill off the bulk of the ethanol under reduced pressure.

-

To the cooled residue, add ice-water to dissolve the sodium bromide salt that has formed.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Caption: Experimental workflow for the classical synthesis of this compound.

Protocol 2: Phase-Transfer Catalysis in an Aqueous Medium

This protocol represents a more environmentally benign approach by using water as the solvent. The use of Cetyltrimethylammonium Bromide (CTAB) as an inverse phase-transfer catalyst is crucial for bringing the reactants together.[4]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, prepare a suspension of CTAB (e.g., 2% w/v) in water.

-

Addition of Reagents: To this suspension, add diethyl malonate (1.0 eq) followed by powdered potassium carbonate (3.0 eq). Stir the mixture at room temperature for 15 minutes.

-

Alkylation: Add 4-bromobenzyl bromide (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60°C and stir for approximately 16 hours, or until completion as monitored by TLC.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: Purify the resulting crude product using column chromatography (e.g., 4-5% ethyl acetate in hexane as eluent) to yield the pure product.[4]

Self-Validating Systems: Ensuring Trustworthiness

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

-

Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of column fractions. A typical eluent system would be ethyl acetate/hexane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides definitive structural confirmation. Expected signals include triplets and quartets for the ethyl groups, a characteristic triplet for the malonate methine proton, a doublet for the benzylic protons, and signals in the aromatic region for the bromophenyl group.

-

¹³C NMR: Confirms the carbon framework, including the presence of carbonyl carbons, aliphatic carbons, and aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Will show a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and often shows a characteristic isotopic pattern for the bromine atom.

Conclusion

The synthesis of this compound is most effectively achieved through the alkylation of diethyl malonate. While the classical approach using sodium ethoxide in ethanol is robust and high-yielding, modern variations employing milder bases or phase-transfer catalysis in aqueous media offer viable, and in some cases, more environmentally friendly alternatives. The choice of method will depend on the specific requirements of the laboratory and the scale of the synthesis. Rigorous purification and characterization are essential to ensure the quality of this important synthetic intermediate for its downstream applications in research and development.

References

A Technical Guide to the Solubility Profile of Diethyl 2-(4-bromobenzyl)malonate in Common Organic Solvents

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the solubility of Diethyl 2-(4-bromobenzyl)malonate, a key intermediate in advanced organic synthesis and pharmaceutical development. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document leverages fundamental chemical principles to predict its solubility across a range of common laboratory solvents. We present a detailed structural analysis to ground these predictions, drawing comparisons with the well-characterized parent compound, diethyl malonate. Critically, this guide furnishes a robust, step-by-step experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific experimental conditions. This work is intended to serve as a foundational resource for chemists, process engineers, and formulation scientists, enabling the optimization of reaction conditions, purification strategies, and final product formulation.

Introduction to this compound

This compound (CAS No: 70146-78-0) is a substituted dialkyl malonate ester. Compounds of this class are exceptionally versatile building blocks in organic chemistry, most notably in the malonic ester synthesis, which allows for the formation of a wide variety of substituted carboxylic acids. The presence of the 4-bromobenzyl group provides a reactive handle for further functionalization, particularly through cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).

The solubility of any reagent or intermediate is a critical physicochemical parameter that governs its utility in the laboratory and in industrial processes. An understanding of a compound's solubility is paramount for:

-

Reaction Kinetics and Homogeneity: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields.

-

Purification Processes: Techniques such as crystallization, precipitation, and column chromatography are fundamentally dependent on differential solubility.

-

Formulation and Drug Delivery: For APIs, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide addresses the practical need for reliable solubility information for this compound.

Physicochemical Properties and Structural Analysis

To predict the solubility of this compound, we must first analyze its molecular structure. The key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 70146-78-0 | [1] |

| Molecular Formula | C₁₄H₁₇BrO₄ | [1] |

| Molecular Weight | 329.19 g/mol | [1] |

| Structure |

|

The molecule can be deconstructed into two key functional regions:

-

The Diethyl Malonate Core: This portion of the molecule contains two polar ester functional groups (-C(=O)O-). The carbonyl oxygens are hydrogen bond acceptors, and the entire ester moiety creates a significant dipole moment. This region imparts polar characteristics to the molecule.

-

The 4-Bromobenzyl Substituent: This is a large, nonpolar, and hydrophobic group. The phenyl ring is aromatic and capable of π-π stacking interactions, while the bromine atom adds to the molecular weight and overall lipophilicity.

The solubility of this compound is therefore a balance between the polarity of the ester groups and the nonpolar nature of the bromobenzyl group. The fundamental principle of "like dissolves like" dictates its behavior in various solvents.[2] Compared to its parent, diethyl malonate, which is miscible with many organic solvents like ethanol and ether[3], the large bromobenzyl group in the title compound will increase its affinity for nonpolar and aromatic solvents while likely reducing its solubility in highly polar solvents, especially water.

Predicted Solubility in Common Organic Solvents